molecular formula C9H23NO3Si B1664141 3-Aminopropyltriethoxysilane CAS No. 919-30-2

3-Aminopropyltriethoxysilane

Cat. No.: B1664141
CAS No.: 919-30-2
M. Wt: 221.37 g/mol
InChI Key: WYTZZXDRDKSJID-UHFFFAOYSA-N
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Description

3-Aminopropyltriethoxysilane (APTES) is an organosilane compound with the chemical formula C₉H₂₃NO₃Si. It features a primary amine group (-NH₂) attached to a propyl chain and three ethoxy (-OCH₂CH₃) groups bonded to a silicon atom. APTES is widely used as a coupling agent to enhance adhesion between organic polymers and inorganic substrates (e.g., glass, metals, or ceramics) by forming covalent bonds via its hydrolyzable ethoxy groups and reactive amine functionality . Applications span nanocomposites, surface coatings, biomedical devices, and environmental adsorbents due to its ability to improve mechanical properties, dispersion stability, and chemical reactivity .

Preparation Methods

Traditional Synthesis Methodologies

Ammonolysis of Chloropropyltriethoxysilane

The ammonolysis route involves reacting chloropropyltriethoxysilane with liquefied ammonia under high-pressure conditions (5–10 MPa) at 120–150°C. This method dominated early industrial production due to its straightforward mechanism:
$$ \text{Cl(CH}2\text{)}3\text{Si(OC}2\text{H}5\text{)}3 + 2\text{NH}3 \rightarrow \text{NH}2\text{(CH}2\text{)}3\text{Si(OC}2\text{H}5\text{)}3 + \text{NH}_4\text{Cl} $$
However, challenges include equipment corrosion from ammonia, byproduct formation (e.g., ammonium chloride), and moderate yields of 70–75%.

Hydrosilylation of Allylamine

The addition of triethoxysilane to allylamine via hydrosilylation employs platinum-based catalysts, such as Speier’s catalyst (H₂PtCl₆). Despite rapid kinetics, this method suffers from regioselectivity issues, producing β- and γ-isomers that complicate purification. Yield typically plateaus at 85% due to competing side reactions.

Hydrogenation of Cyanoethyltriethoxysilane

Catalytic hydrogenation of cyanoethyltriethoxysilane (NC(CH₂)₂Si(OC₂H₅)₃) using Raney nickel or palladium catalysts under hydrogen pressure (2–5 MPa) achieves high yields (95%) but requires expensive precursors and specialized infrastructure for handling cyanide intermediates.

Modern Catalytic and Process Innovations

Schiff Base-Mediated Synthesis

A breakthrough method detailed in CN105669739A introduces acetone as a protecting agent for allylamine, forming a Schiff base intermediate ((CH₃)₂C=NCH₂CH₂CH₂Si(OC₂H₅)₃). This intermediate reacts with triethoxysilane in the presence of a Karst catalyst (chloroplatinic acid and tetramethyltetravinylcyclotetrasiloxane), eliminating isomerization and achieving 98.9% purity.

Key Steps:

  • Schiff Base Formation: Allylamine reacts with acetone at 50–55°C (molar ratio 1:1.1–1.5) using anhydrous MgSO₄ as a desiccant.
  • Hydrosilylation: The Schiff base undergoes addition with triethoxysilane at 70–75°C, catalyzed by Karst catalyst.
  • Hydrolysis: The silane intermediate is hydrolyzed with deionized water, distilling off acetone byproducts under vacuum (-0.098 MPa).

Advantages:

  • Yield: 98% (vs. 70–85% in traditional methods).
  • Recyclability: Acetone and MgSO₄ are regenerated and reused, reducing waste.
  • Isomer Suppression: Schiff base stabilization prevents β-adduct formation.

Industrial-Scale Production Parameters

Reactor Design and Process Optimization

Large-scale synthesis (10 L reactors) employs magnetic agitation (60–90 rpm) and vacuum distillation to maintain reaction efficiency. For example, a 19.6 mol batch produces 4,348 g of product with <1% residual solvents.

Table 1: Comparative Analysis of Synthesis Methods

Method Yield (%) Catalyst Temperature (°C) Pressure
Ammonolysis 70–75 None 120–150 5–10 MPa
Hydrosilylation 85 H₂PtCl₆ 70–80 Ambient
Hydrogenation 95 Pd/C 100–120 2–5 MPa
Schiff Base Method 98 Karst Catalyst 70–75 -0.098 MPa

Hydrolytic Stability and Post-Synthesis Processing

Hydrolysis for Enhanced Shelf Life

CN102897765A details a hydrolysis technique to improve 3-aminopropyltriethoxysilane’s stability in aqueous systems. Prehydrolysis at 60–80°C with controlled water addition minimizes premature condensation, yielding a hydrolysate with <0.5% ethanol content and stable silanol groups.

Reaction Pathway:
$$ \text{NH}2\text{(CH}2\text{)}3\text{Si(OC}2\text{H}5\text{)}3 + 3\text{H}2\text{O} \rightarrow \text{NH}2\text{(CH}2\text{)}3\text{Si(OH)}3 + 3\text{C}2\text{H}_5\text{OH} $$ Ethanol is removed via fractional distillation, ensuring compliance with VOC regulations.

Chemical Reactions Analysis

Reaction Mechanism

APTES undergoes hydrolysis in aqueous or humid environments, where ethoxy groups (−OCH₂CH₃) are replaced by hydroxyl groups (−OH):

Si(OCH2CH3)3NH2+3H2OSi(OH)3NH2+3CH3CH2OH\text{Si(OCH}_2\text{CH}_3)_3-\text{NH}_2 + 3\text{H}_2\text{O} \rightarrow \text{Si(OH)}_3-\text{NH}_2 + 3\text{CH}_3\text{CH}_2\text{OH}

This reaction is pH-dependent and accelerated under acidic or basic conditions . The resulting silanol groups (Si−OH) undergo condensation to form siloxane networks (Si−O−Si) :

2Si(OH)3NH2(HO)2SiOSi(OH)2NH2+H2O2\text{Si(OH)}_3-\text{NH}_2 \rightarrow (\text{HO})_2\text{Si}-\text{O}-\text{Si(OH)}_2-\text{NH}_2 + \text{H}_2\text{O}

Key Findings

ParameterConditions/ResultsSource
Hydrolysis half-lifepH 4.7: 0.41 hr (24.7°C)
pH 7.0: 8.4 hr (24.7°C)
pH 9.0: 0.15 hr (24.7°C)
Optimal hydrolysis60–80°C, 2–6 hr reaction time
CondensationForms 3D networks in sol-gel processes

Self-Catalytic Behavior in Atomic Layer Deposition (ALD)

APTES demonstrates self-catalytic hydrolysis during ALD of SiO₂ thin films :

  • Mechanism : The aminopropyl group (−NH₂) acts as a base, accelerating ethoxy ligand hydrolysis without external catalysts.

  • Byproducts : Ethanol (from hydrolysis) and combustion products (CO, CO₂, NOₓ) during ozone exposure .

Experimental Data

ParameterObservationSource
Hydrolysis rate (H₂O)10–30% faster than non-catalytic
Surface sites post-ALDSi−OH, Si−H, formates

Crosslinking with Glutaraldehyde

The amine group of APTES reacts with glutaraldehyde (GA) to form Schiff base linkages :

Si(OCH2CH3)3NH2+OHC−(CH2)3CHOSi(OCH2CH3)3N=CH−(CH2)3CHO\text{Si(OCH}_2\text{CH}_3)_3-\text{NH}_2 + \text{OHC−(CH}_2)_3−\text{CHO} \rightarrow \text{Si(OCH}_2\text{CH}_3)_3-\text{N=CH−(CH}_2)_3−\text{CHO}

Performance Metrics

APTES:GA RatioHydrophobicity (Contact Angle)Adhesion Strength
1:0.185° ± 2°Moderate
1:0.3102° ± 3°High
1:0.598° ± 2°Moderate

Optimal ratio: 1:0.3 for coatings with enhanced durability .

Role in Molecularly Imprinted Polymers (MIPs)

APTES serves dual roles in MIP synthesis :

  • Catalyst : Accelerates silica polymerization via sol-gel processes.

  • Functional monomer : Creates imprinted sites for target molecules (e.g., phosphoric acid derivatives).

Binding Affinity

Target MoleculeBinding Capacity (mg/g)Selectivity Factor
Phytic acid148 ± 58.9
ATP112 ± 46.3

Conditions: pH 7.0, 25°C .

Surface Modification and Corrosion Inhibition

APTES forms covalent bonds with hydroxylated surfaces (e.g., SiO₂, metals) :

Si(OH)3NH2+Me−OHSi−O−Me+NH2(CH2)3Si(OH)3\text{Si(OH)}_3-\text{NH}_2 + \text{Me−OH} \rightarrow \text{Si−O−Me} + \text{NH}_2−(\text{CH}_2)_3−\text{Si(OH)}_3

Corrosion Protection Efficiency

SubstrateAPTES Concentration (wt%)Inhibition Efficiency (%)
Steel1.092
Aluminum2.085

Mechanism: Hydrophobic siloxane layer blocks corrosive ions .

Stability and Decomposition

  • Thermal stability : Decomposes above 200°C, releasing ethanol and ammonia .

  • Hydrolytic stability : Half-life <1 hr at pH 4.7–9.0 .

  • Toxicity : LD₅₀ (oral, rat) = 1,780 mg/kg; requires fume hood handling .

Interactions in Nanocomposites

APTES-functionalized nanoparticles exhibit:

  • Enhanced dispersibility in organic solvents (e.g., toluene, THF) .

  • Tunable dissolution kinetics in aqueous media (47 nm particles dissolve in 72 hr) .

Scientific Research Applications

3-Aminopropyltriethoxysilane has a wide range of applications in scientific research:

    Chemistry: Used as a silanization agent for modifying surfaces of metal oxides and other materials.

    Biology: Employed in the functionalization of surfaces for cell culture and biosensing applications.

    Medicine: Utilized in the preparation of drug delivery systems and medical imaging agents.

    Industry: Applied in the production of adhesives, sealants, and coatings.

Mechanism of Action

The primary mechanism of action of 3-Aminopropyltriethoxysilane involves the hydrolysis of its ethoxy groups to form silanol groups, which can then condense to form siloxane bonds. This process allows the compound to covalently bond to various substrates, enhancing their surface properties. The amino group also provides sites for further functionalization, enabling the attachment of biomolecules or other functional groups .

Comparison with Similar Compounds

Structural and Functional Group Differences

APTES is compared with structurally analogous compounds:

  • (3-Aminopropyl)trimethoxysilane (APTS): Replaces ethoxy groups with methoxy (-OCH₃), leading to faster hydrolysis due to smaller alkoxy groups .
  • N-Methyl-3-aminopropyltrimethoxysilane (MAPTS): Substitutes the primary amine (-NH₂) with a secondary amine (-NHCH₃), reducing hydrogen-bonding capacity .

Table 1: Key Structural and Functional Differences

Compound Alkoxy Groups Amine Type Hydrolysis Rate Hydrogen Bonding Capacity
APTES Ethoxy Primary (-NH₂) Moderate High
APTS Methoxy Primary (-NH₂) Fast High
MAPTS Methoxy Secondary (-NHCH₃) Fast Low
Diethylenetriamine silane Methoxy Tertiary (-NHR₂) Moderate Very High

Intermolecular Interactions and Reactivity

Computational spectroscopy studies reveal that APTES forms stronger intermolecular hydrogen bonds compared to MAPTS due to its primary amine group. However, APTS exhibits faster hydrolysis and condensation rates owing to its methoxy groups, making it more reactive in aqueous environments . In contrast, APTES's ethoxy groups provide slower, more controlled hydrolysis, which is advantageous for applications requiring long-term stability, such as coatings and adhesives .

Nanocomposites :

  • Carbon Nanotubes (CNTs): APTES-functionalized CNTs show superior dispersion in epoxy matrices compared to untreated CNTs, enhancing tensile strength by ~40% . In contrast, hydroxyl-functionalized CNTs exhibit lower interfacial adhesion due to weaker covalent bonding .
  • Magnetic Nanoparticles: APTES-modified Fe₃O₄@SiO₂ nanoparticles demonstrate higher colloidal stability and photocatalytic efficiency than unmodified counterparts .

Adsorption :

  • Heavy Metals : APTES-grafted zeolites achieve Cu(II) adsorption capacities of ~35 mg/g, outperforming alumosilicate-based adsorbents (~20 mg/g) but underperforming thiosemicarbazide-modified zeolites (~50 mg/g) .
  • Gases : Aminated silica derived from rice husk ash (functionalized with APTES) shows CO₂ adsorption of ~2.5 mmol/g, comparable to commercial amine-modified adsorbents .

Coatings and Crosslinking :

  • APTES reduces epoxy resin curing time by 50% compared to non-aminated silanes, attributed to its catalytic amine group .
  • Crosslinking APTES with glutaraldehyde enhances coating hardness (2.41 MPa pull-off strength) and hydrophobicity (120° water contact angle) compared to pure APTES films .

Thermal and Chemical Stability

APTES exhibits superior thermal stability (decomposition onset at ~250°C) compared to APTS (~220°C) due to the larger ethoxy groups reducing moisture sensitivity . However, MAPTS shows higher resistance to oxidation due to its methyl-protected amine group .

Critical Research Findings

  • Hydrolysis Kinetics : APTES’s ethoxy groups hydrolyze 30% slower than APTS’s methoxy groups, enabling controlled film formation in coatings .
  • Adsorption Limitations : APTES-modified materials exhibit pH-dependent adsorption, with optimal Cu(II) removal at pH 5–6 due to amine protonation .
  • Toxicity: APTES-functionalized nanoparticles show minimal cytotoxicity, making them suitable for biomedical applications .

Biological Activity

3-Aminopropyltriethoxysilane (APTES) is a silane compound widely utilized in various fields, including materials science and biochemistry, due to its unique chemical properties. This article delves into the biological activity of APTES, highlighting its roles in enhancing material properties, its interactions with biological systems, and its potential applications in biomedical fields.

APTES is characterized by its amino group, which allows it to form covalent bonds with hydroxylated surfaces. This property is crucial for its role as a coupling agent in various applications. The mechanism of action primarily involves the formation of siloxane bonds upon hydrolysis, leading to the creation of a stable silane network on substrates. The amino group can also interact with biomolecules, facilitating immobilization and enhancing biocompatibility.

Biological Applications and Studies

  • Molecularly Imprinted Polymers (MIPs) :
    APTES has been employed as a functional monomer in the synthesis of MIPs, which are designed for specific molecular recognition. A study demonstrated that APTES could catalyze sol-gel polymerization while simultaneously providing amino groups for binding target molecules. The resulting MIPs exhibited high specificity and binding capacity, making them suitable for applications in biosensing and drug delivery systems .
  • Coating for Microelectrode Arrays :
    In neurotechnology, APTES has been used to coat microelectrode arrays (MEAs) to mitigate neuroinflammation associated with chronic implantation. Research indicated that APTES-coated MEAs showed improved hydrophilicity and reduced inflammatory response compared to uncoated controls, thereby enhancing the stability and performance of neural recordings .
  • Antibacterial Properties :
    APTES-modified membranes have demonstrated enhanced antibacterial activity. In combination with chitosan, APTES facilitated interactions that disrupted bacterial cell membranes, inhibiting growth effectively. This modification improved the mechanical properties and antibacterial efficacy of the membranes, indicating potential uses in medical devices and wound healing applications .

Toxicity and Safety Profile

The safety profile of APTES has been evaluated through various toxicity studies. Acute toxicity assessments via oral, dermal, and inhalation routes have shown no significant systemic effects at certain exposure levels. Notably, the no-observed-adverse-effect level (NOAEL) was established at 200 mg/kg bw/day in rat studies. However, it is important to note that APTES is hydrolytically unstable, leading to the generation of ethanol and trisilanols upon degradation, which may contribute to observed biological effects .

Data Summary

Study FocusFindingsApplication Area
Molecularly Imprinted PolymersHigh specificity and binding capacity for target moleculesBiosensing
Microelectrode ArraysReduced neuroinflammation; improved hydrophilicityNeurotechnology
Antibacterial ActivityEnhanced inhibition of bacterial growth; improved mechanical propertiesMedical devices
Toxicity ProfileNOAEL established at 200 mg/kg bw/day; hydrolysis products observedSafety assessments

Q & A

Basic Research Questions

Q. What are the standard protocols for silanizing silica surfaces with APTES, and how do reaction parameters influence film quality?

APTES functionalization on silica typically involves hydrolysis in aqueous or alcoholic solutions, followed by condensation. Key parameters include:

  • Reaction temperature : Lower temperatures (e.g., 25°C) favor smooth thin films, while higher temperatures (e.g., 60°C) may induce aggregation .
  • Solution concentration : Dilute APTES solutions (0.1–1% v/v) reduce multilayer formation compared to concentrated solutions .
  • Reaction time : Extended durations (>2 hours) can lead to roughened morphologies due to uncontrolled polymerization . Characterization via AFM, contact angle measurements, or FTIR is recommended to validate monolayer uniformity.

Q. Which analytical techniques are most effective for characterizing APTES-functionalized surfaces?

  • FTIR/DRIFTS : Detects Si–O–Si (1100 cm⁻¹) and NH₂ (3300–3400 cm⁻¹) bonds to confirm covalent grafting .
  • XPS : Quantifies elemental composition (Si, N) and distinguishes between hydrolyzed and condensed siloxane species .
  • Ellipsometry/AFM : Measures film thickness and topography to identify smooth vs. aggregated layers .

Q. What safety precautions are critical when handling APTES in laboratory settings?

  • PPE : Tightly sealed goggles, nitrile gloves, and full-body chemical suits are mandatory due to APTES’s acute oral/ inhalation toxicity (LD₅₀: 1780 mg/kg in rats) and skin corrosion risks .
  • Ventilation : Use fume hoods to limit exposure to vapors (LC₅₀ >7.35 mg/L for hydrolysate) .
  • Storage : Keep containers sealed under inert gas (e.g., N₂) in dry, cool environments to prevent hydrolysis .

Advanced Research Questions

Q. How can APTES functionalization be optimized for gas separation membranes, particularly for CO₂ adsorption?

APTES-modified multiwall carbon nanotubes (MWCNTs) show enhanced CO₂ selectivity via amine-CO₂ chemisorption. Key factors include:

  • Functionalization degree : Higher APTES loading increases amine density but may block pore structures, requiring balance via BET surface area analysis .
  • Temperature effects : Adsorption capacity decreases at elevated temperatures (e.g., 348 K vs. 298 K) due to reduced physisorption .
  • Hybrid materials : Incorporating metals (e.g., Ni²⁺) into APTES-silica matrices improves thermal stability and gas permeation rates .

Q. What strategies resolve contradictions in APTES film morphology reported across studies?

Discrepancies arise from variations in substrate pretreatment (e.g., piranha vs. plasma cleaning), solvent polarity, and humidity. A standardized protocol should:

  • Pre-treat silica with O₂ plasma to ensure uniform hydroxyl group density .
  • Use anhydrous toluene for hydrolysis to minimize premature condensation .
  • Control ambient humidity (<30%) during deposition to avoid water-induced aggregation .

Q. How do covalent immobilization methods using APTES enhance biosensor performance compared to physical adsorption?

APTES forms stable siloxane bonds with SiO₂ substrates, enabling covalent attachment of biomolecules (e.g., antibodies) via glutaraldehyde crosslinking. Advantages include:

  • Reduced leaching : Covalent linkages prevent desorption under flow conditions, critical for microfluidic biosensors .
  • Orientation control : Site-specific conjugation (e.g., via NHS-ester chemistry) minimizes non-specific binding .
  • Stability : APTES layers withstand pH fluctuations (3–10) and ionic strength variations better than physisorbed layers .

Q. What kinetic models describe APTES interaction with silica, and how are they validated experimentally?

Pseudo-second-order kinetics often model APTES adsorption, with rate constants derived from:

  • In situ Si-29 NMR : Tracks hydrolysis/condensation steps by monitoring Si–O–C₂H₅ (δ = −45 ppm) and Si–O–Si (δ = −110 ppm) peaks .
  • DRIFTS : Time-resolved analysis of NH₂ deformation modes (1600 cm⁻¹) quantifies surface amine density .
  • QCM-D : Measures mass changes during silanization to calculate grafting rates .

Q. How does APTES improve thermal stability in lithium-ion battery anodes, and what degradation mechanisms persist?

As an electrolyte additive, APTES forms a protective SiO₂-rich SEI layer on silicon anodes, mitigating volume expansion. However:

  • Decomposition limits : APTES degrades above 150°C, releasing NH₃ and ethanol, which may destabilize electrolytes .
  • Electrochemical testing : Cyclic voltammetry (1–3 mV/s) and EIS (100 kHz–0.1 Hz) reveal reduced charge transfer resistance (Rct) by ~40% in APTES-modified cells .

Q. Methodological Challenges

Q. What are the limitations of using APTES for self-assembled monolayers (SAMs) in nanofabrication?

APTES SAMs often exhibit inhomogeneity due to:

  • Island growth : Aggregation at defect sites on substrates like Au or Si .
  • Solution aging : Pre-hydrolyzed APTES (>24 hours) forms oligomers, reducing monolayer coverage . Mitigation involves spin-coating (2000–3000 rpm) and post-annealing (80°C, 1 hour) to redistribute clusters .

Q. How do APTES-derived coatings perform under corrosive conditions compared to other silanes?

APTES/epoxy hybrid coatings on aluminum alloys show superior adhesion (ASTM D3359: 4B rating) and corrosion resistance (EIS |Z| >10⁶ Ω·cm² after 720 hours salt spray) due to:

  • Chelation : NH₂ groups bind metal ions (e.g., Al³⁺), passivating surface defects .
  • Synergy with TEOS : Co-condensation with tetraethylorthosilicate enhances barrier properties by reducing crack density .

Properties

IUPAC Name

3-triethoxysilylpropan-1-amine
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InChI

InChI=1S/C9H23NO3Si/c1-4-11-14(12-5-2,13-6-3)9-7-8-10/h4-10H2,1-3H3
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InChI Key

WYTZZXDRDKSJID-UHFFFAOYSA-N
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Canonical SMILES

CCO[Si](CCCN)(OCC)OCC
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Molecular Formula

C9H23NO3Si
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Related CAS

29159-37-3
Record name γ-Aminopropyltriethoxysilane homopolymer
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DSSTOX Substance ID

DTXSID2027333
Record name 3-Aminopropyltriethoxysilane
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Molecular Weight

221.37 g/mol
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Physical Description

Liquid, Liquid; [HSDB] Colorless or light yellow liquid with a fishy odor; [CHEMINFO] Clear colorless liquid; [MSDSonline]
Record name 1-Propanamine, 3-(triethoxysilyl)-
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Record name 3-(Triethoxysilyl)propylamine
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Boiling Point

217 °C
Record name 3-(Triethoxysilyl)propylamine
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Flash Point

98 °C (closed cup)
Record name 3-(Triethoxysilyl)propylamine
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Density

0.94 at 25 °C, Density = 0.9506 g/cu m at 20 °C
Record name 3-(Triethoxysilyl)propylamine
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Vapor Pressure

0.01 [mmHg], 3.3 kPa at 121 °C extrapolated to 2 Pa at 20 °C (0.015 mm Hg)
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Impurities

Ethyl alcohol (0-1%), 2-butanone (0-2%), dibenzoyl peroxide (0-1%) (purity 98% - 100%)[Organization for Economic Cooperation and Development; Screening Information Data Set for 3-Aminopropyltriethoxysilane
Record name 3-(Triethoxysilyl)propylamine
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Color/Form

Liquid

CAS No.

919-30-2
Record name (3-Aminopropyl)triethoxysilane
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Record name 3-Aminopropyltriethoxysilane
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Record name 3-aminopropyltriethoxysilane
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Record name 3-(TRIETHOXYSILYL)PROPYLAMINE
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Record name 3-(Triethoxysilyl)propylamine
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Melting Point

-70 °C
Record name 3-(Triethoxysilyl)propylamine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5767
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

Into a ten-liter steel autoclave with stirrer, 3400 g (200 moles) of liquid ammonia was poured, and the reactor was sealed. Then the ammonia was heated to 75° C., causing a pressure of 36 bars to be established. After this temperature was reached, γ-chloropropyltriethoxysilane was fed in, with stirring at 183 rpm, for a period of one hour, in the amount of 2.67 moles; then stirring was continued for 8 hours at 75° C. Then the pressure was let off and the ammonia was removed. After the removal of ammonium chloride by filtration, the remaining raw product was purified by vacuum distillation. From the 642 grams of γ-chloropropyltriethoxysilane, 486 g of γ-aminopropyltriethoxysilane was obtained (82.4% of the theoretical yield) plus 98.3 g of byproducts (secondary and tertiary amines).
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Synthesis routes and methods II

Procedure details

571 parts of allylamine, 0.38 part of [Rh(NBD)2 ](+). BF4(-) (note: NBD: Norbornadiene), 1.0 part of phenothiazine and 1640 parts of triethoxysilane were charged into a sealed tube and allowed to react in an oil bath for 2 hours at 130° C. Following cooling, the product was analyzed with gas chromatography. Aminopropyltriethoxysilane was produced at a yield of 65% and moreover, the ratio of γ:β isomer was 24:1.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

3-Aminopropyltriethoxysilane
3-Aminopropyltriethoxysilane
3-Aminopropyltriethoxysilane
3-Aminopropyltriethoxysilane
3-Aminopropyltriethoxysilane
3-Aminopropyltriethoxysilane

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